molecular formula C33H16Br4 B15243576 1,5-Bis(4-bromophenyl)-3,3-bis(2-(4-bromophenyl)ethynyl)penta-1,4-diyne

1,5-Bis(4-bromophenyl)-3,3-bis(2-(4-bromophenyl)ethynyl)penta-1,4-diyne

Cat. No.: B15243576
M. Wt: 732.1 g/mol
InChI Key: FQPALBAYFVOXLU-UHFFFAOYSA-N
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Description

4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) is a complex organic compound with the molecular formula C33H16Br4. It is an aryl compound with a molecular weight of 732.1 g/mol . This compound is characterized by its multiple bromophenyl and ethynyl groups, making it a significant molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . This reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually heated to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), is essential to obtain the desired product with a purity of 97% or higher .

Chemical Reactions Analysis

Types of Reactions

4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The ethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Base Reagents: Such as sodium hydroxide, used in substitution reactions to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions to introduce oxygen-containing functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) involves its interaction with specific molecular targets and pathways. The ethynyl and bromophenyl groups in the compound can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) is unique due to its multiple ethynyl and bromophenyl groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its structure allows for the formation of complex molecular architectures, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C33H16Br4

Molecular Weight

732.1 g/mol

IUPAC Name

1-bromo-4-[5-(4-bromophenyl)-3,3-bis[2-(4-bromophenyl)ethynyl]penta-1,4-diynyl]benzene

InChI

InChI=1S/C33H16Br4/c34-29-9-1-25(2-10-29)17-21-33(22-18-26-3-11-30(35)12-4-26,23-19-27-5-13-31(36)14-6-27)24-20-28-7-15-32(37)16-8-28/h1-16H

InChI Key

FQPALBAYFVOXLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(C#CC2=CC=C(C=C2)Br)(C#CC3=CC=C(C=C3)Br)C#CC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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